Oxymorphindole is derived from the morphinan structure, characterized by a fused ring system that includes a phenanthrene core. It is classified under the broader category of opioid receptor ligands, specifically targeting the mu and delta opioid receptors. The compound's distinct nitrogen substituent differentiates it from other opioids, influencing its binding affinity and pharmacological profile.
The synthesis of oxymorphindole involves several key steps that modify the nitrogen substituent on the morphinan core. The following outlines a general synthetic pathway:
Oxymorphindole has a complex molecular structure characterized by:
The compound's three-dimensional conformation allows for specific interactions with opioid receptors, influencing its efficacy as an analgesic .
Oxymorphindole participates in various chemical reactions typical of opioid compounds:
The mechanism of action of oxymorphindole involves:
Studies suggest that oxymorphindole may exhibit mixed agonist-antagonist properties, potentially reducing side effects associated with full agonists like respiratory depression .
Oxymorphindole possesses several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Oxymorphindole has potential applications in various scientific fields:
Oxymorphindole (3-((4aR,7aR,12bS)-9-hydroxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)indole) features a complex polycyclic architecture that integrates morphinan and indole pharmacophores. The core structure consists of a pentacyclic framework with the indole moiety fused at the traditional N-17 position of the morphinan scaffold, creating a rigid tetracyclic system comprising phenanthrene, furan, and piperidine rings alongside the appended indole heterocycle [3]. This fusion creates a distinctive planar region spanning the indole and adjacent rings that influences receptor interaction profiles.
Critical stereochemical features include four chiral centers (C-4a, C-7a, C-12b, and C-13) that adopt the 4aR,7aR,12bS configuration naturally derived from thebaine-based precursors. The trans fusion between rings C and D is essential for opioid receptor affinity, while the equatorial orientation of the N-methyl group at C-13 optimizes receptor contact [1]. The phenolic hydroxyl at C-9 and the indolic N-H serve as hydrogen bond donors, whereas the C-9 hydroxyl and the ethereal oxygen in the furan ring act as hydrogen bond acceptors.
Isomeric variations significantly impact pharmacological profiles. The N-cyclopropylmethyl analog (naltrindole) functions as a potent δ-opioid receptor (δOR) antagonist, whereas oxymorphindole's N-methyl group confers δOR agonism [3]. Positional isomers arise primarily at the indole ring, particularly halogenated derivatives where bromination yields 5′-bromo-oxymorphindole as the predominant regioisomer due to the electron-donating effects of the indole nitrogen. Conformational analysis reveals that the indole ring samples a 60° rotational arc relative to the morphinan plane, constrained by van der Waals contacts with C-18 methylene protons [3].
Table 1: Key Structural Features of Oxymorphindole
Structural Element | Chemical Description | Stereochemical Feature |
---|---|---|
Morphinan Core | Pentacyclic framework with phenanthrene, furan and piperidine rings | 4aR,7aR,12bS absolute configuration |
Indole Moiety | Benzopyrrole fused at N-17 position | Planar orientation constrained by steric interactions |
Chiral Centers | C-4a, C-7a, C-12b, C-13 | trans C/D ring fusion; equatorial N-methyl |
Hydrogen Bonding Sites | C-9 phenolic OH, indolic N-H | Donor/acceptor topology optimized for δOR engagement |
The synthesis of oxymorphindole exploits the reactivity of oxymorphone through Fischer indole cyclization as the pivotal transformation. This convergent route begins with O-demethylation of oxymorphone hydrochloride under refluxing 48% HBr, yielding noroxymorphone with simultaneous hydrolysis of the 6-keto group [3]. The resultant noroxymorphone undergoes condensation with phenylhydrazine in refluxing acetic acid, generating the phenylhydrazone intermediate. Subsequent Fischer indolization employs elevated temperatures (120-140°C) in polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅/methanesulfonic acid), inducing cyclodehydration to form the tetracyclic oxymorphindole scaffold [4].
Critical parameters influencing yield include:
The reaction demonstrates remarkable regioselectivity, with cyclization occurring exclusively at C-7 due to both steric hindrance at C-8 and the enhanced nucleophilicity of the C-7 carbonyl resulting from conformational distortion of ring C [3]. Post-cyclization, the crude product requires careful pH-controlled extraction (pH 8.5-9.0) to isolate the free base from acidic byproducts. Final purification via silica chromatography (CH₂Cl₂/MeOH/NH₄OH, 90:9:1) affords analytically pure oxymorphindole as a white crystalline solid.
Table 2: Optimization of Fischer Indolization Conditions
Parameter | Condition A | Condition B | Condition C | Optimal Condition |
---|---|---|---|---|
Catalyst | 85% H₃PO₄ | Polyphosphoric Acid | Eaton's Reagent | Polyphosphoric Acid |
Temperature (°C) | 100 | 125 | 140 | 125 |
Time (h) | 8 | 5 | 3 | 5 |
Yield (%) | 38 | 72 | 68 | 72 |
Purity (HPLC %) | 85 | 96 | 92 | 96 |
Electrophilic aromatic substitution at the indole C-5′ position enables diversification for structure-activity relationship studies. The electron-rich 5-position (indole numbering) undergoes regioselective halogenation due to maximal electron density at this site, as confirmed by molecular electrostatic potential calculations [3]. Bromination employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, achieving 85-90% conversion to 5′-bromo-oxymorphindole with <5% dibromination byproduct. Key control parameters include:
Iodination requires electrophilic activation using iodine monochloride (ICl) in chloroform, yielding the 5′-iodo derivative (75-80%). The reaction exhibits pH-dependence, with acetate buffering (pH 4.5) critical to prevent N-desmethylation of the tertiary amine [3]. Chlorination proves less regioselective, employing sulfuryl chloride (SO₂Cl₂) in acetic acid to deliver a 3:1 mixture of 5′-chloro and 7′-chloro isomers, separable via preparative reverse-phase HPLC.
Halogenated intermediates serve as springboards for palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions employ arylboronic acids with Pd(PPh₃)₄ catalyst and potassium carbonate base in toluene/ethanol/water (4:1:1) at 80°C, introducing biaryl extensions (75-85% yield). Sonogashira coupling utilizes terminal alkynes with CuI co-catalyst in diisopropylamine, generating ethynyl derivatives (70-78%) that serve as conformational probes [3].
Table 3: Halogenation Methods for Oxymorphindole Derivatives
Halogen | Reagent | Solvent | Temp (°C) | Regioselectivity | Yield (%) |
---|---|---|---|---|---|
Bromine | N-Bromosuccinimide | DMF | 0 | 5′: >98% | 85-90 |
Iodine | Iodine Monochloride | Chloroform | 25 | 5′: >98% | 75-80 |
Chlorine | Sulfuryl Chloride | Acetic Acid | 30 | 5′: 75%; 7′: 25% | 82 (combined) |
Fluorine | Selectfluor® | Acetonitrile/Water | 70 | 5′: 90%; 7′: 10% | 68 |
Purification of oxymorphindole and derivatives demands orthogonal techniques to resolve complex isomeric mixtures and eliminate trace catalyst residues. Initial isolation employs flash chromatography on silica gel 60 (230-400 mesh) with ternary solvent systems: dichloromethane/methanol/ammonium hydroxide (90:9:1) effectively separates the parent compound from des-methyl byproducts, while ethyl acetate/isopropanol/ammonium hydroxide (75:22:3) resolves halogenated regioisomers [3]. For analytical-grade material, preparative reverse-phase HPLC using C18 columns (250 × 21.2 mm, 5µm) with 10mM ammonium formate (pH 3.5)/acetonitrile gradients achieves >99% purity. The ammonium formate buffer minimizes silanol interactions that cause peak tailing in underivatized silica columns.
Chiral separation of diastereomeric impurities requires cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralcel OD-H) with ethanol/heptane/diethylamine (80:20:0.1) mobile phase, resolving 4aS/4aR epimers undetectable by conventional methods [1]. Final purification via crystallization exploits differential solubility: oxymorphindole free base crystallizes from ethyl acetate/hexane (2:1) as rhombic plates, while hydrochloride salts form needles from methanol/diethyl ether.
Comprehensive analytical validation employs:
Functional validation includes electrophysiological assays in Nav1.8-expressing neurons, where purified oxymorphindole reduces sensitization of C-fiber nociceptors at >95% purity thresholds, confirming analytical correlates with biological activity [5].
Table 4: Analytical Validation Parameters for Oxymorphindole
Analytical Method | Key Parameters | Acceptance Criteria | Target Compound Verification |
---|---|---|---|
HPLC-UV/PDA | Column: Symmetry C18 (4.6x150 mm); Mobile Phase: 10mM NH₄OAc (pH5)/MeOH; Flow: 1.0 mL/min | Purity ≥98.0% (280 nm); Retention time: 7.8±0.3 min | Absence of oxymorphone (Rₜ 4.2 min) and phenylhydrazine (Rₜ 1.8 min) |
¹H NMR | Solvent: DMSO-d₆; Frequency: 600 MHz | Conformance to reference spectrum; Impurities ≤0.5% | Diagnostic peaks: δ 10.85 (s, 1H, indole NH), 5.00 (d, J=8.4 Hz, 1H, H-5) |
HRMS | Ionization: ESI+; Resolution: 30,000 | m/z error ≤3 ppm | [M+H]⁺ 375.1702 (C₂₃H₂₂N₂O₃, calc. 375.1708) |
FT-IR | ATR mode; Range: 4000-400 cm⁻¹ | Characteristic functional group bands | N-H stretch 3410 cm⁻¹; absence of C=O stretch (1700 cm⁻¹) |
Elemental Analysis | Combustion method | C, H, N ±0.4% of theoretical | Theoretical: C 73.78%, H 5.92%, N 7.48% |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9